molecular formula C16H14N2O3S3 B2687190 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896364-72-0

2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2687190
CAS RN: 896364-72-0
M. Wt: 378.48
InChI Key: IRRIYPQLIJBEHM-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide, also known as ETTB, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This molecule is a member of the thiazole family and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Electrochromic Devices

ETTB: and related compounds have been investigated for their potential use in high-contrast electrochromic devices . These devices can change color reversibly upon the application of an electric field. Researchers have synthesized conjugated copolymers based on ETTB and other thiophene derivatives to create efficient electrochromic materials. These materials find applications in smart windows, displays, and privacy glass .

Conducting Polymers

Conducting polymers play a crucial role in electronic and optoelectronic applications. ETTB derivatives have been explored as π-bridge components in various acceptor systems. These systems contribute to the development of conducting polymers with improved charge transport properties. The incorporation of ETTB units enhances the overall performance of these materials .

Sulfide Oxidation Tuning

In recent studies, ETTB derivatives have been used for sulfide oxidation tuning . Researchers modified the structure of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) by introducing sulfonyl groups. The resulting copolymers exhibited tunable oxidation behavior, making them suitable for applications such as sensors, catalysis, and energy storage .

properties

IUPAC Name

2-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-2-24(20,21)14-8-4-3-6-11(14)15(19)18-16-17-12(10-23-16)13-7-5-9-22-13/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRIYPQLIJBEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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